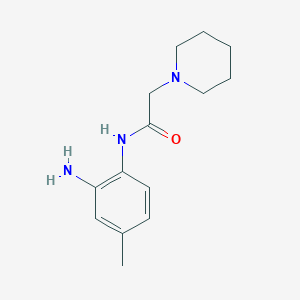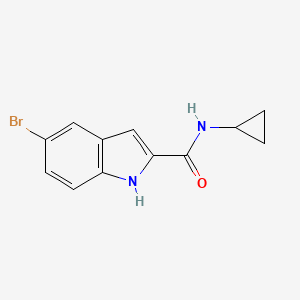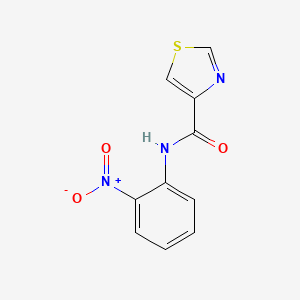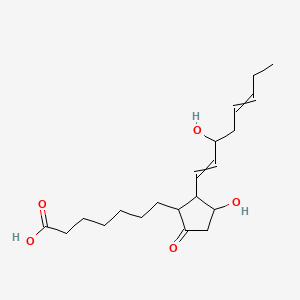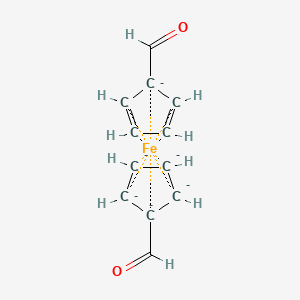
Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique red color and is used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with n-butyllithium and tetramethylethylenediamine (TMEDA) in hexane, followed by the addition of N-formylpiperidine . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through column chromatography.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various solvents like dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Ferrocenedicarboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde involves its ability to undergo redox reactions. The iron center in the ferrocene moiety can switch between different oxidation states, which is crucial for its reactivity and applications. The compound can interact with various molecular targets and pathways, depending on the specific application. For example, in biosensors, it can facilitate electron transfer processes, enhancing the sensitivity and specificity of the sensor .
Comparación Con Compuestos Similares
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenecarboxaldehyde: This compound has only one formyl group attached to the cyclopentadienyl ring, making it less reactive compared to 1,1’-Ferrocenedicarboxaldehyde.
Ferrocenemethanol: This derivative has a hydroxymethyl group instead of a formyl group, which alters its reactivity and applications.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring, providing different chemical properties and uses.
The uniqueness of 1,1’-Ferrocenedicarboxaldehyde lies in its two formyl groups, which enhance its reactivity and make it a versatile building block for various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C12H10FeO2-6 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q-5;-1; |
Clave InChI |
BQVSNJUFUQCMBV-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[CH-][CH-][C-]([CH-]1)C=O.C1=C[C-](C=C1)C=O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


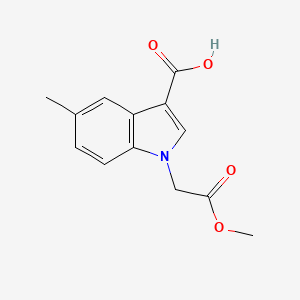

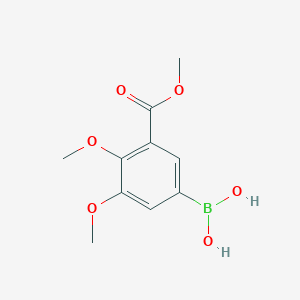



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
